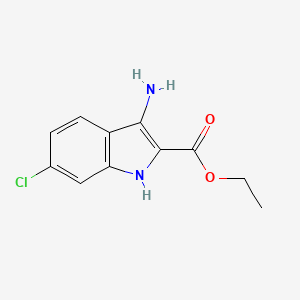

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 3-amino-6-chloro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOWEBWRGGYLFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653100 |

Source

|

| Record name | Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210571-49-6 |

Source

|

| Record name | Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] Specifically, substituted ethyl indole-2-carboxylates are pivotal intermediates in the synthesis of novel therapeutic agents, including metallo-β-lactamase inhibitors and anti-cancer drugs.[4][5] This guide provides a comprehensive, technically-grounded pathway for the synthesis of Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate, a valuable building block for drug discovery professionals. We will explore a robust and efficient synthetic strategy commencing from commercially available precursors, centered around the Japp-Klingemann reaction followed by a Fischer indole cyclization and subsequent functional group transformation. This document elucidates the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into process optimization and characterization, designed for researchers and scientists in drug development.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[3][6] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor, coupled with the lipophilic nature of the bicyclic structure, allow indole-containing molecules to interact with a wide range of biological targets.[1] Consequently, the development of efficient and versatile methods for the synthesis of functionalized indoles is a highly active area of chemical research.[2]

The target molecule, this compound, incorporates three key features that make it a particularly attractive intermediate:

-

The 6-Chloro Substituent: Halogenation at this position can significantly modulate the electronic properties and metabolic stability of the final compound.

-

The 2-Carboxylate Group: This ester functionality serves as a versatile handle for further chemical modifications, such as amidation or reduction.[7]

-

The 3-Amino Group: The presence of a primary amine at the C3 position offers a prime site for introducing diverse side chains and building complex molecular architectures, crucial for tuning biological activity.

This guide details a logical and field-proven synthetic approach to this valuable compound.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic pathway for the target molecule points towards a well-established sequence of reactions. The primary disconnection is at the C-N bond of the 3-amino group, suggesting a reduction of a precursor functional group. A cyano group is an ideal precursor due to its stability and the reliability of its reduction to a primary amine. This leads back to an Ethyl 3-cyano-6-chloro-1H-indole-2-carboxylate intermediate.

The indole core itself is classically constructed via the Fischer Indole Synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[8][9] This key intermediate can be synthesized through the Japp-Klingemann reaction, which couples an aryl diazonium salt with a β-keto ester or a related active methylene compound.[10][11][12][13] This strategy is advantageous as it avoids the direct handling of potentially unstable substituted hydrazines.

The entire retrosynthetic pathway is visualized below.

Caption: Retrosynthetic analysis of the target indole.

Proposed Synthetic Pathway: A Mechanistic Overview

The forward synthesis is a three-step process starting from 4-chloroaniline. This workflow is designed for efficiency and scalability, relying on well-understood and reliable chemical transformations.

Caption: Overall synthetic workflow.

Step 1: Diazotization of 4-Chloroaniline

The synthesis begins with the diazotization of 4-chloroaniline. This reaction involves treating the primary aromatic amine with nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The reaction must be maintained at a low temperature (0-5 °C) to prevent the highly unstable diazonium salt from decomposing. The resulting 4-chlorobenzenediazonium chloride is used immediately in the subsequent step.

Step 2: Japp-Klingemann Reaction and Fischer Indole Cyclization

This is the key indole-forming step. The in situ generated diazonium salt is added to a buffered solution of a β-keto ester, such as ethyl 2-cyano-3-oxobutanoate.

-

Japp-Klingemann Reaction: The reaction proceeds via an initial electrophilic attack of the diazonium salt on the enolate of the β-keto ester.[10] This forms an azo compound, which, under the reaction conditions, undergoes hydrolysis and decarboxylation (or deacylation) to yield the more stable arylhydrazone. The use of a buffer like sodium acetate is critical to maintain a pH that is high enough to allow for enolate formation but low enough to prevent premature decomposition of the diazonium salt.[12]

-

Fischer Indole Synthesis: The formed hydrazone is then subjected to classical Fischer indole conditions.[13] Treatment with a strong acid (e.g., ethanolic HCl, sulfuric acid, or a Lewis acid) at elevated temperatures induces a[14][14]-sigmatropic rearrangement of the enamine tautomer, followed by the elimination of ammonia to form the aromatic indole ring.[8][9] This one-pot sequence directly yields the Ethyl 3-cyano-6-chloro-1H-indole-2-carboxylate intermediate.

Step 3: Reduction of the Cyano Group

The final step is the selective reduction of the 3-cyano group to a 3-amino group. Catalytic hydrogenation is the method of choice for this transformation due to its high selectivity and clean reaction profile. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere effectively reduces the nitrile without affecting the ester functionality or the aromatic chlorine atom.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including potentially explosive diazonium salts, strong acids, and flammable solvents. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 3-cyano-6-chloro-1H-indole-2-carboxylate (Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| 4-Chloroaniline | 127.57 | 10.0 g | 78.4 |

| Concentrated HCl | 36.46 | 25 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.7 g | 82.6 |

| Ethyl 2-cyano-3-oxobutanoate | 155.15 | 12.8 g | 82.5 |

| Sodium Acetate (NaOAc) | 82.03 | 25.0 g | 304.7 |

| Ethanol | 46.07 | 250 mL | - |

| Water | 18.02 | 200 mL | - |

Procedure:

-

Diazonium Salt Preparation:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (78.4 mmol) of 4-chloroaniline in a mixture of 25 mL of concentrated HCl and 50 mL of water.

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Slowly add a solution of 5.7 g (82.6 mmol) of sodium nitrite in 20 mL of cold water dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture for an additional 20 minutes at 0-5 °C. The resulting clear solution of 4-chlorobenzenediazonium chloride is used immediately.

-

-

Japp-Klingemann Coupling:

-

In a separate 1 L beaker, dissolve 12.8 g (82.5 mmol) of ethyl 2-cyano-3-oxobutanoate and 25.0 g of sodium acetate in 200 mL of ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the ketoester solution over 30 minutes. A yellow-orange precipitate (the hydrazone) will form.

-

Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

-

Fischer Indole Cyclization:

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.

-

Recrystallize the crude solid from an ethanol/water mixture to afford Ethyl 3-cyano-6-chloro-1H-indole-2-carboxylate as a crystalline solid.

-

Protocol 2: Synthesis of this compound (Target Molecule)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| Ethyl 3-cyano-6-chloro-1H-indole-2-carboxylate | 250.67 | 5.0 g | 19.9 |

| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |

| Ethanol or Ethyl Acetate | - | 150 mL | - |

| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - |

Procedure:

-

Reaction Setup:

-

To a 250 mL hydrogenation flask, add 5.0 g (19.9 mmol) of the cyano-indole intermediate and 150 mL of ethanol (or ethyl acetate).

-

Carefully add 0.5 g of 10% Pd/C catalyst to the suspension.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

-

Hydrogenation:

-

Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is sufficient for small scale, or ~50 psi in a Parr apparatus for larger scales).

-

Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC until the starting material is fully consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, this compound.

-

Characterization Data

The structural confirmation of the final product and key intermediate should be performed using standard analytical techniques. The expected data is summarized below.

| Compound | Technique | Expected Observations |

| Ethyl 3-cyano-6-chloro-1H-indole-2-carboxylate | ¹H NMR | δ 11.5-12.5 (s, 1H, NH), 7.5-8.0 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ 160-165 (C=O), 130-140 (Ar-C), 115-125 (Ar-C, CN), 100-110 (Ar-C), 62 (OCH₂), 14 (CH₃) | |

| IR (cm⁻¹) | 3300-3400 (N-H), 2220-2240 (C≡N), 1680-1700 (C=O, ester) | |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₉ClN₂O₂: 251.03 | |

| This compound | ¹H NMR | δ 10.5-11.5 (s, 1H, NH), 7.2-7.8 (m, 3H, Ar-H), 4.5-5.5 (br s, 2H, NH₂), 4.3 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ 162-168 (C=O), 135-145 (Ar-C), 110-130 (Ar-C), 60 (OCH₂), 15 (CH₃) | |

| IR (cm⁻¹) | 3300-3500 (N-H, broad), 1670-1690 (C=O, ester) | |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₁ClN₂O₂: 239.05 |

Conclusion

This guide presents a reliable and well-precedented synthetic route to this compound. By leveraging the power of the Japp-Klingemann reaction and the Fischer indole synthesis, this valuable intermediate can be constructed efficiently from simple, commercially available starting materials. The described protocols are robust and scalable, providing a solid foundation for researchers in medicinal chemistry and drug development to access this and other similarly substituted indole building blocks for their discovery programs.

References

-

Al-Hourani, B. J., El-Elimat, T., Al-Dmor, H., Al-Qtaitat, A., Al-Kofahi, M., & Al-Sawalha, M. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(16), 3738. [Link]

-

Zhang, Y., Song, S., Xu, L., Qu, J., & Chen, H. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27431-27435. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-6-phenyl-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

-

Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

-

Kozlov, A., et al. (2023). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. Organic Process Research & Development, 27(4), 696-704. [Link]

-

Deshmukh, B. B., & Lande, A. S. (2022). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Sravanthi, T., & Manju, S. L. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629. [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Wiley Online Library. (n.d.). Japp‐Klingemann Reaction. Organic Reactions. [Link]

-

Fushinobu, S., et al. (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Bioscience, Biotechnology, and Biochemistry, 66(11), 2388-2395. [Link]

-

Talreja, S., & Tiwari, S. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. BioGecko, 12(03). [Link]

-

Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. [Link]

- Google Patents. (n.d.). WO2019217550A1 - Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.

-

Begum, R., & Singh, P. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456. [Link]

-

Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

-

Farkas, A., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 26(23), 7178. [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.

-

ResearchGate. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Retrieved from [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles as potential antimicrobial and anticonvulsant agents. Arzneimittelforschung, 60(3), 159-168. [Link]

-

Rahman, M. M., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 27(19), 6527. [Link]

-

Wagaw, S., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]

- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 163-175. [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

-

Ciamala, K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53433-53456. [Link]

-

Deshmukh, B. B., & Lande, A. S. (2022). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology, 2(5). [Link]

-

Naghiyev, F. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1294-1298. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 14. PubChemLite - Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate (C11H11ClN2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Indole Scaffold and Key Substituents

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. This guide focuses on an indole derivative functionalized at three key positions: an ethyl carboxylate at position 2, an amino group at position 3, and a chlorine atom at position 6.

-

Ethyl Indole-2-carboxylate Core: The ester group at the 2-position is a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.[2] It also influences the electronic nature of the indole ring.

-

3-Amino Group: The introduction of an amino group at the 3-position significantly increases the nucleophilicity of this position and provides a site for further derivatization, such as acylation, alkylation, or formation of heterocyclic rings.

-

6-Chloro Substituent: The chlorine atom at the 6-position influences the molecule's lipophilicity and electronic distribution. It can also serve as a site for cross-coupling reactions, enabling the introduction of additional molecular complexity.

The combination of these functional groups suggests that Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate is a valuable building block for creating diverse libraries of compounds for biological screening.

Physicochemical Properties

The specific empirical data for this compound is not available. However, its fundamental properties can be calculated or inferred from related structures.

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 238.67 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Inferred from related indole esters.[3] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and ethyl acetate; low solubility in water. | Inferred from related indole esters. |

| CAS Number | Not readily available in public databases. | - |

Proposed Synthesis and Rationale

A plausible and efficient method for the synthesis of this compound is the Japp-Klingemann reaction, followed by a Fischer indole synthesis. This approach is well-established for the preparation of substituted indole-2-carboxylates.[4]

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Diazotization of 4-chloroaniline

-

Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.

Causality: This classic diazotization reaction converts the primary aromatic amine into a diazonium salt, which is an excellent electrophile for the subsequent coupling reaction.

Step 2: Japp-Klingemann Reaction

-

In a separate flask, dissolve ethyl 2-aminoacetoacetate in ethanol and cool to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the ethyl 2-aminoacetoacetate solution while maintaining the low temperature and stirring vigorously.

-

Allow the reaction to proceed for several hours, during which a phenylhydrazone intermediate will precipitate.

-

Filter the solid, wash with cold water, and dry.

Causality: The Japp-Klingemann reaction involves the coupling of the diazonium salt with the enolate of the β-keto ester, followed by hydrolysis and decarboxylation to yield the desired phenylhydrazone.

Step 3: Fischer Indole Synthesis

-

Suspend the crude phenylhydrazone in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

The product, this compound, will precipitate.

-

Filter the solid, wash thoroughly with water to remove the acid, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Causality: The Fischer indole synthesis is a robust method for forming the indole ring. Under acidic conditions, the phenylhydrazone undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.

Visualization of the Synthetic Workflow

Caption: Proposed synthesis of this compound.

Applications in Research and Drug Development

Substituted indole-2-carboxylates are valuable intermediates in the synthesis of a wide range of biologically active compounds. The title compound, with its unique pattern of substitution, holds significant promise in several areas of drug discovery.

-

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[5] The scaffold of this compound could be elaborated to design novel integrase strand transfer inhibitors.

-

Antiparasitic Drugs: The indole core has been explored for the development of agents against neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi.[6][7] The functional groups on the title compound offer multiple points for diversification to optimize potency and pharmacokinetic properties.

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. For instance, certain indole derivatives show inhibitory activity against GSK-3β, a kinase implicated in diseases such as Alzheimer's and type 2 diabetes.[4]

Role as a Scaffold in a Drug Discovery Pipeline

Caption: Versatility of the title compound as a scaffold for chemical library synthesis.

Safety and Handling

As a halogenated aromatic amine derivative, this compound should be handled with appropriate care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) is not available, the following precautions are recommended based on similar chemical structures.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers should be readily accessible.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not ingest or inhale. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8]

Conclusion

This compound represents a promising, albeit not widely cataloged, chemical entity. Its multifunctional nature, combining the privileged indole scaffold with versatile functional groups, makes it an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. The synthetic pathways and applications discussed in this guide, derived from established chemical literature on related compounds, provide a solid foundation for researchers looking to explore the potential of this and similar substituted indoles.

References

-

Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & El-Elimat, T. (2022). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 27(19), 6529. Retrieved from [Link]

-

Inman, C. E., & Moody, C. J. (2013). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 90, 143. Retrieved from [Link]

-

PubChemLite. Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate (C11H11ClN2O2). Retrieved from [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry, 101, 117631. Retrieved from [Link]

-

Oakwood Chemical. Ethyl 6-chloro-1H-indole-3-carboxylate, min 96%. Retrieved from [Link]

-

PubChem. Ethyl 6-chloroindole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(12), 8342-8366. Retrieved from [Link]

-

American Chemical Society. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(12), 8342-8366. Retrieved from [Link]

-

PubChem. Ethyl 2-Amino-6-phenyl-1H-indole-3-carboxylate. Retrieved from [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 60. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters, 7(12), 1142-1147. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28204-28208. Retrieved from [Link]

-

PubChem. ethyl 2-amino-1H-indole-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 183-188. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to offer a robust predictive profile for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic indole core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The indole ring is substituted at the 2-position with an ethyl carboxylate group, at the 3-position with an amino group, and at the 6-position with a chlorine atom. These functional groups are expected to significantly influence the molecule's chemical reactivity, physical properties, and biological activity.

| Property | Value/Prediction | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Calculated |

| Molecular Weight | 238.67 g/mol | [1] |

| Monoisotopic Mass | 238.0509053 Da | [1] |

| Melting Point | Predicted: 160-180 °C | Based on similar compounds[2] |

| XLogP3 | 3.1 | Predicted[1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Appearance | Predicted: White to pale brown solid | Based on similar compounds[2] |

Synthesis and Reactivity

A plausible synthetic route for this compound can be envisioned starting from a substituted aniline, following a modified Japp-Klingemann or Fischer indole synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups:

-

Indole NH: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Amino Group (C3): The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the indole ring towards electrophilic substitution.

-

Ethyl Ester (C2): The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide or undergo reduction to the corresponding alcohol.

-

Indole Ring: The indole nucleus is susceptible to electrophilic attack, primarily at the C3 position if unsubstituted. However, with the C3 position occupied by an amino group, electrophilic substitution may occur at other positions on the benzene ring, directed by the existing substituents. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of similar indole-2-carboxylates.[3]

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the indole NH proton (typically δ 8.5-11.5 ppm), signals for the aromatic protons on the benzene ring (δ 7.0-7.8 ppm) with coupling patterns determined by the substitution, a singlet for the amino protons (δ 3.5-5.5 ppm), and a quartet and a triplet for the ethyl ester protons (δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively).

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester (δ 160-170 ppm), and distinct signals for the carbon atoms of the indole ring and the ethyl group.

Mass Spectrometry (MS)

The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylate group, and potentially cleavage of the indole ring. Predicted mass-to-charge ratios for various adducts of a similar isomer, ethyl 2-amino-6-chloro-1H-indole-3-carboxylate, have been calculated.[4]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole and amino groups (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Potential Applications in Drug Discovery

The indole-2-carboxylate scaffold is a key component in a variety of pharmacologically active molecules.[5] Derivatives have shown a broad range of biological activities, making this compound a compound of interest for further investigation.

Neurological Disorders

Substituted indole-2-carboxylates have been investigated as potent and selective antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, suggesting potential applications in treating neurological disorders.[6] The specific substitutions on the title compound could modulate this activity.

Antimicrobial and Antiviral Agents

The indole nucleus is a common feature in many antimicrobial and antiviral drugs.[5] The presence of the chloro and amino groups on the indole ring could confer or enhance such activities.

Anticancer Activity

Numerous indole derivatives have been developed as anticancer agents.[5] The title compound could be explored for its potential cytotoxic or antiproliferative effects against various cancer cell lines.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[7] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a substituted indole derivative with significant potential for applications in medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and potential biological activities based on the extensive literature on related indole-2-carboxylates. This information serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

References

Click to expand

- Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry.

-

PubMed. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]

- Scholar Science Journals. (n.d.). Synthesis, Characterization and biological activity of indole-2- carboxylic acid derivatives.

-

PubChem. (n.d.). Ethyl 6-chloroindole-2-carboxylate. Retrieved from [Link]

- ACS Publications. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (n.d.). 437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate (C11H11ClN2O2). Retrieved from [Link]

-

PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

- The Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

-

PubChem. (n.d.). Ethyl 2-Amino-6-phenyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- MDPI. (2023).

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

PMC - NIH. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Retrieved from [Link]

-

ARKAT USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2-amino-1H-indole-3-carboxylate. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthesis of 2-Aminoindole-3-carboxylic Acid Derivatives by the Copper(I) Iodide Catalyzed Reaction of N-(2-Iodophenyl)formamide. Retrieved from [Link]

Sources

- 1. Ethyl 2-Amino-7-chloro-1H-indole-3-carboxylate | C11H11ClN2O2 | CID 177815745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 6-chloroindole-2-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate (C11H11ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. ssjournals.co.in [ssjournals.co.in]

- 6. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 6-chloroindole-2-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Structural Analogs of Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Introduction: The Privileged Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] This "privileged structure" forms the core of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin, as well as potent pharmaceutical agents.[3] Within this diverse family, the ethyl 3-amino-6-chloro-1H-indole-2-carboxylate scaffold serves as a particularly valuable starting point for the development of novel therapeutics. Its inherent structural features—a reactive amino group at the C3 position, a modifiable ester at C2, and a chlorine atom on the benzene ring—provide a rich platform for synthetic elaboration. This guide offers a comprehensive exploration of the synthesis, structural diversification, and biological evaluation of analogs derived from this core, providing researchers and drug development professionals with a technical framework for navigating this promising chemical space. The exploration of these analogs has led to the discovery of compounds with a wide spectrum of potential applications, including anticancer, antimicrobial, and antiviral activities.[1][4][5][6]

Part 1: Synthesis of the Core Scaffold

The synthesis of the foundational molecule, this compound, can be efficiently achieved through established heterocyclic chemistry methodologies. A common and effective approach is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with an active methylene compound, followed by a Fischer indole synthesis to construct the indole ring.[7][8] This method is advantageous due to the accessibility of starting materials and generally good yields.[9]

Synthetic Workflow: Japp-Klingemann & Fischer Indole Synthesis

The diagram below outlines a representative synthetic pathway. The process begins with the diazotization of 4-chloroaniline, which then reacts with ethyl 2-methyl-3-oxobutanoate. The resulting hydrazone undergoes cyclization under acidic conditions, typically with a catalyst like sulfuric acid or polyphosphoric acid, to yield the desired indole scaffold.[8] The final amination step at the C3 position can be achieved through various methods, such as electrophilic amination.

Caption: Synthetic pathway for the core indole scaffold.

Detailed Protocol: Synthesis of Ethyl 6-chloro-1H-indole-2-carboxylate intermediate

-

Diazotization of 4-chloroaniline: Dissolve 4-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Japp-Klingemann Condensation: In a separate flask, dissolve ethyl 2-chloroacetoacetate in ethanol. Cool this solution to 0°C and slowly add the previously prepared cold diazonium salt solution. Add a solution of sodium acetate to maintain a slightly acidic pH. Stir the reaction mixture at 0-5°C for several hours until the formation of the hydrazone is complete, often indicated by the formation of a precipitate.

-

Fischer Indole Cyclization: Filter the resulting hydrazone and wash it with cold water. Add the crude hydrazone to a suitable solvent, such as ethanol, and add a strong acid catalyst (e.g., concentrated sulfuric acid). Heat the mixture to reflux for several hours to induce cyclization.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove excess acid, and dry. Purify the crude ethyl 6-chloro-1H-indole-2-carboxylate by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Part 2: Strategies for Structural Diversification

The this compound scaffold offers multiple points for chemical modification, allowing for the creation of large, diverse libraries of analogs. The primary sites for derivatization are the C2-ester, the C3-amino group, and the N1-indole nitrogen.

General Synthetic Strategies for Analog Development

Caption: Key modification points on the indole scaffold.

Modification at the C2-Position: Carboxamide Analogs

The ethyl ester at the C2 position is readily converted into a wide range of carboxamides. This transformation is significant as the amide bond is a key structural feature in many biologically active molecules, and this modification has proven effective in discovering potent antiproliferative and antimicrobial agents.[1][4][5]

Protocol: General Amide Coupling

-

Ester Hydrolysis (Optional but recommended): To a solution of the ethyl indole-2-carboxylate in a mixture of THF/water or ethanol/water, add an excess of lithium hydroxide (LiOH). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

-

Amide Coupling: To a solution of the resulting indole-2-carboxylic acid in a polar aprotic solvent like DCM or DMF, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt).[4] Alternatively, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) can be used.[5]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA), followed by the desired primary or secondary amine (1.2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Perform an aqueous work-up, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the final amide product by column chromatography or recrystallization.

Modification at the C3-Position: N-Substituted Amino Analogs

The amino group at C3 is a versatile handle for introducing a variety of substituents, which can significantly influence the molecule's interaction with biological targets. For instance, derivatization at this position has been crucial in developing HIV-1 integrase inhibitors.[6]

Synthetic Approaches:

-

Reductive Amination: The amino group can be reacted with various aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to yield N-alkylated analogs.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base provides N-acylated derivatives.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the amino group.

Modification at the N1-Position: Indole Nitrogen Alkylation

Alkylation of the indole nitrogen can modulate the compound's lipophilicity, solubility, and metabolic stability. This modification can be achieved by treating the indole with an alkyl halide in the presence of a base.[10]

Protocol: N-Alkylation

-

Dissolve the indole substrate in a polar aprotic solvent such as DMF or acetone.

-

Add a base, for example, potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium hydroxide (KOH).[7][10]

-

Add the desired alkyl halide (e.g., benzyl bromide, allyl bromide) and stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the N-alkylated indole using standard chromatographic techniques.

Part 3: Biological Activities & Structure-Activity Relationships (SAR)

Analogs of the this compound scaffold have demonstrated a remarkable breadth of biological activities. The specific substitutions at the C2, C3, and N1 positions critically determine the compound's pharmacological profile and potency.

Summary of Biological Activities and SAR Insights

| Structural Modification | Biological Target/Activity | Key SAR Insights | Potency Range (IC₅₀/GI₅₀) |

| C2-Amides (from various amines) | Antiproliferative (Cancer) | The nature of the amine coupled to the C2-carboxylic acid is critical. Bulky or aromatic amines can enhance activity.[5] | 26 nM to 86 nM[5] |

| C2-Amides | Antitubercular (Mtb) | Lipophilicity and the presence of specific linkers (e.g., piperazine) can influence anti-TB activity.[4] | MIC = 1.7 to 3.8 µM[4] |

| C3-Aryl/Heteroaryl Amino | HIV-1 Integrase Inhibition | The indole nucleus chelates two Mg²⁺ ions in the enzyme's active site. The C3-substituent is crucial for potency.[6] | IC₅₀ = 3.11 µM[6] |

| C2-Amides with specific linkers | Cannabinoid CB1 Receptor (Allosteric Modulator) | Introduction of photoactivatable groups like benzophenone at the end of a C2-amide chain maintains binding and allostery.[11] | K_B values vary |

| 3-Amino-2-indolyllactam (derived) | Inhibition of Oxidative Stress-Induced Necrosis | Reduction of a related indolylmaleimide to a lactam derivative significantly boosts potency.[12] | IC₅₀ = 49 nM[12] |

| 3-Alkylindole derivatives | Myeloperoxidase (MPO) Inhibition | A fluoroindole with a three-carbon amide side chain at C3 shows high potency and selectivity over SERT.[13] | IC₅₀ = 18 nM[13] |

Mechanism Highlight: HIV-1 Integrase Inhibition

A particularly noteworthy application of this scaffold is the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The mechanism involves the indole-2-carboxylic acid moiety acting as a pharmacophore that chelates the two essential magnesium ions (Mg²⁺) within the enzyme's catalytic core. This interaction prevents the integration of viral DNA into the host genome, thereby halting viral replication.

Caption: Chelation of Mg2+ ions by the inhibitor.

Part 4: Key Experimental Protocols

To ensure reproducibility and validity, detailed experimental protocols are essential. The following are standardized methodologies for evaluating the biological activity of newly synthesized analogs.

Protocol: In Vitro Antiproliferative MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa, KNS42) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) by plotting the viability percentage against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a highly productive platform for medicinal chemistry. The synthetic accessibility and the potential for diversification at multiple positions have enabled the development of potent and selective modulators of various biological targets, including cancer cell proliferation, HIV-1 integrase, and MPO.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Exploring novel and diverse chemical entities to append at the C2, C3, and N1 positions to uncover new biological activities.

-

Structure-Based Design: Utilizing computational modeling and X-ray crystallography to design next-generation analogs with improved potency and selectivity for specific targets like HIV integrase or various kinases.[13]

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to enhance their ADME (absorption, distribution, metabolism, and excretion) profiles, a crucial step for in vivo efficacy.

-

Mechanism of Action Studies: For novel active compounds, elucidating the precise molecular mechanism of action will be critical for their advancement as therapeutic candidates.

By integrating synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this privileged indole scaffold can be realized, paving the way for the discovery of next-generation medicines.

References

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). PMC - NIH.

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PMC - PubMed Central.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Synthesis of Indole-2-carboxylic Esters. (2020).

- The Diverse Biological Activities of 3-Aminoindole Compounds: A Technical Guide. (n.d.). Benchchem.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ScienceDirect.

- Structure-Activity Relationship Study of 3-Amino-2-indolyllactam Derivatives: Development of Inhibitors of Oxidative Stress-Induced Necrosis. (2016). PubMed.

- Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. (2013). PubMed.

- The Multifaceted Biological Activities of 3-Aminoindole and Its Analogs: A Compar

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC - PubMed Central.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.).

- Biologically active 3-aminoindole derivatives. (n.d.).

- Structure/activity relationships of indole derivatives. (n.d.).

- Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. (2011). PubMed.

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022).

- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship Study of 3-Amino-2-indolyllactam Derivatives: Development of Inhibitors of Oxidative Stress-Induced Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Indole-2-Carboxylates: A Technical Guide for Drug Discovery Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Among the vast landscape of indole derivatives, substituted indole-2-carboxylates and their corresponding amides have emerged as a particularly fruitful area of research, yielding compounds with potent antiviral, anticancer, and anti-inflammatory properties, among others. This technical guide provides an in-depth exploration of the biological activities of this compound class, focusing on their mechanisms of action, structure-activity relationships (SAR), and the key experimental workflows used to characterize their therapeutic potential.

I. Antiviral Activity: Targeting Key Viral Enzymes

Substituted indole-2-carboxylates have demonstrated significant promise as antiviral agents, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The core mechanism often involves the inhibition of critical viral enzymes essential for replication.

A. Anti-HIV Activity: Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a vital step in the viral life cycle.[3][4][5] Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4][5]

Mechanism of Action: The inhibitory activity of these compounds is attributed to the chelation of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[3][4][5][6] The indole core and the C2-carboxyl group form a key pharmacophore that coordinates with these metal ions, preventing the binding of the viral DNA and thereby inhibiting the strand transfer reaction.[3][4][5][6]

Structure-Activity Relationship (SAR):

-

C3 Position: Introduction of a long branch at the C3 position of the indole core can enhance interaction with a hydrophobic cavity near the active site, significantly improving inhibitory potency.[4][5][7]

-

C6 Position: The addition of a halogenated benzene ring at the C6 position can lead to π-π stacking interactions with the viral DNA, further increasing the inhibitory effect.[3][8][9]

Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

This assay is fundamental to identifying and characterizing inhibitors of HIV-1 integrase. The following diagram and protocol outline a typical workflow.

Caption: Workflow for an ELISA-based HIV-1 integrase strand transfer assay.

Protocol: HIV-1 Integrase Strand Transfer Assay [10][11][12]

-

Plate Preparation: Add a solution of 1X donor substrate DNA (DS DNA) to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C. Aspirate the liquid and wash the wells five times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding. Aspirate the liquid and wash the wells three times with reaction buffer.

-

Enzyme and Inhibitor Addition: Add the HIV-1 integrase enzyme to the wells, followed by the indole-2-carboxylate test compound at various concentrations.

-

Strand Transfer Initiation: Add the target substrate (TS) DNA to initiate the strand transfer reaction.

-

Incubation: Incubate the plate to allow the integration of the DS DNA into the TS DNA.

-

Detection: Add an HRP-labeled antibody that specifically binds to the integrated TS DNA.

-

Signal Generation: Add an HRP substrate (e.g., TMB) to produce a colorimetric signal.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The degree of inhibition is calculated by comparing the signal in the presence of the test compound to that of a control without the inhibitor.

B. Anti-HCV Activity: Targeting the NS5B Polymerase

The hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[13] Indole-2-carboxylic acid derivatives have been identified as allosteric inhibitors of this enzyme.[10]

Mechanism of Action: These compounds bind to a specific allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity.[13] This prevents the synthesis of new viral RNA.

Structure-Activity Relationship (SAR): Structure-based drug design has led to the incorporation of novel heterocyclic moieties at the C3-position of the indole, which can form a bidentate interaction with the protein backbone, resulting in improved enzyme and replicon activity.[10]

Experimental Workflow: HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the efficacy of anti-HCV compounds in a biologically relevant setting.

Caption: General workflow for an HCV replicon assay.

Protocol: HCV Replicon Assay [2][14][15]

-

Cell Seeding: Seed Huh7 cells harboring an HCV subgenomic replicon in 96-well plates. These replicon cells contain a selectable marker, such as the neomycin phosphotransferase gene, allowing for their maintenance under G418 selection.

-

Compound Treatment: Treat the cells with a serial dilution of the indole-2-carboxylate test compound.

-

Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Cell Lysis: Lyse the cells to release the intracellular RNA.

-

RNA Quantification: Quantify the amount of HCV RNA using a sensitive method such as quantitative real-time PCR (qRT-PCR).

-

Data Analysis: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of HCV RNA inhibition against the compound concentration. A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the half-maximal cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

II. Anticancer Activity: A Multi-pronged Approach

Substituted indole-2-carboxylates and their amide derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key kinases, induction of apoptosis, and targeting of other cancer-related proteins.[14][16][17]

A. Kinase Inhibition: Targeting EGFR and CDK2

Epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[14][18] Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of EGFR and CDK2.[14][18]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This leads to the disruption of signaling pathways that promote cancer cell growth and survival.[14]

Structure-Activity Relationship (SAR): The phenethyl moiety in the carboxamide portion of the molecule appears to be important for antiproliferative activity.[18] Modifications to the para position of the phenethyl tail and the halogenation pattern on the indole ring can significantly impact potency.[18]

Experimental Workflow: Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of compounds on purified kinase enzymes.

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess CB1 receptor modulation.

Protocol: [³⁵S]GTPγS Binding Assay [5][8][16][19][20]

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.

-

Pre-incubation: In a microplate, pre-incubate the cell membranes with GDP, a known CB1 receptor agonist (e.g., CP55,940), and the indole-2-carboxamide test compound (the allosteric modulator).

-

Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS. In the presence of an agonist, the CB1 receptor becomes activated, facilitating the exchange of GDP for GTPγS on the G-protein.

-

Incubation: Incubate the reaction mixture to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

-

Termination and Filtration: Terminate the reaction and rapidly separate the membrane-bound [³⁵S]GTPγS from the unbound radioligand by filtration through a glass fiber filter mat.

-

Quantification: Quantify the amount of bound [³⁵S]GTPγS on the filter mats using a scintillation counter.

-

Data Analysis: The effect of the allosteric modulator is determined by its ability to alter the agonist-stimulated [³⁵S]GTPγS binding.

V. Synthesis of Substituted Indole-2-Carboxylates and Carboxamides

The synthesis of these versatile compounds typically starts from commercially available indole-2-carboxylic acid or its ethyl ester.

A. Synthesis of Ethyl Indole-2-Carboxylate

A common method for the synthesis of ethyl indole-2-carboxylate is through the Fischer indole synthesis or by esterification of indole-2-carboxylic acid. [6][7][21][22] Protocol: Esterification of Indole-2-carboxylic Acid [6][7]

-

Dissolve indole-2-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux the mixture for several hours.

-

After cooling, the product can be precipitated by the addition of water and purified by recrystallization.

B. Synthesis of Indole-2-Carboxamides

Indole-2-carboxamides are typically synthesized from the corresponding carboxylic acid via an amide coupling reaction. [23][24][25] Protocol: Amide Coupling [23][24][25]

-

Activate the indole-2-carboxylic acid using a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).

-

Add the desired amine to the activated carboxylic acid in the presence of a base (e.g., DIPEA - N,N-diisopropylethylamine).

-

Stir the reaction at room temperature until completion.

-

The product can be purified by column chromatography.

VI. Conclusion

Substituted indole-2-carboxylates and their derivatives represent a highly versatile and promising class of compounds for drug discovery. Their diverse biological activities, stemming from their ability to interact with a range of important biological targets, make them attractive candidates for the development of new therapies for viral infections, cancer, and inflammatory diseases. The experimental workflows detailed in this guide provide a robust framework for the identification, characterization, and optimization of novel indole-2-carboxylate-based therapeutics. As our understanding of the intricate structure-activity relationships of this scaffold continues to grow, so too will the potential for translating these promising molecules into clinically effective drugs.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed. Available at: [Link]

-

Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed. Available at: [Link]

-

Indole As An Emerging Scaffold In Anticancer Drug Design - AIP Publishing. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate - PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. Available at: [Link]

-

Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed. Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. Available at: [Link]

-

Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PubMed Central. Available at: [Link]

-

Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH. Available at: [Link]

-

Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. | Semantic Scholar. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

-

MTT Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate - IUCr Journals. Available at: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

Synthesis of Indole-2-carboxylic Esters - Combinatorial Chemistry Review. Available at: [Link] सिंथेसिस/indole-2-carboxylic-esters.shtm

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. Available at: [Link]

-

An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. Available at: [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. Available at: [Link]

-

The discovery of indole derivatives as novel hepatitis C virus inhibitors - PubMed. Available at: [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation | International Journal of Environmental Sciences. Available at: [Link]

-

Development of a membrane-based Gi-CASE biosensor assay for profiling compounds at cannabinoid receptors - Semantic Scholar. Available at: [Link]

-

HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - Frontiers. Available at: [Link]

-

HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases | ACS Chemical Biology - ACS Publications. Available at: [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xpressbio.com [xpressbio.com]

- 12. mybiosource.com [mybiosource.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]